molecular formula C4H7Cl2NO B14547814 Carbamic chloride, (chloromethyl)ethyl- CAS No. 62179-52-6

Carbamic chloride, (chloromethyl)ethyl-

Cat. No.: B14547814
CAS No.: 62179-52-6
M. Wt: 156.01 g/mol
InChI Key: NYHTWFZRTZQTNZ-UHFFFAOYSA-N
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Description

Carbamic chloride, (chloromethyl)ethyl- (IUPAC name: N-(chloromethyl)-N-ethylcarbamoyl chloride) is a chlorinated carbamate derivative characterized by a carbamoyl chloride group (-COCl) attached to an ethyl group and a chloromethyl substituent. Its molecular formula is C₄H₇Cl₂NO, with a molecular weight of 156.01 g/mol (inferred from structural analogs in ). This compound is reactive due to the presence of both the carbamoyl chloride (electrophilic) and chloromethyl (alkylating) groups, making it valuable in organic synthesis for introducing carbamate or amine functionalities.

Properties

CAS No.

62179-52-6

Molecular Formula

C4H7Cl2NO

Molecular Weight

156.01 g/mol

IUPAC Name

N-(chloromethyl)-N-ethylcarbamoyl chloride

InChI

InChI=1S/C4H7Cl2NO/c1-2-7(3-5)4(6)8/h2-3H2,1H3

InChI Key

NYHTWFZRTZQTNZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CCl)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamic chloride, (chloromethyl)ethyl- can be synthesized through several methods. One common method involves the reaction of chloromethyl methyl ether with α-phenethyl alcohol in the presence of a catalyst. The reaction is typically carried out in a toluene solution at low temperatures (5-10°C) to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of carbamic chloride, (chloromethyl)ethyl- often involves the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Carbamic chloride, (chloromethyl)ethyl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Carbamates: Formed through substitution reactions with alcohols and amines.

    Ureas: Formed through reactions with amines.

Mechanism of Action

The mechanism of action of carbamic chloride, (chloromethyl)ethyl- involves its ability to react with nucleophiles, leading to the formation of carbamates and ureas. The molecular targets and pathways involved in these reactions include:

Comparison with Similar Compounds

Dimethylcarbamic Chloride (CAS 79-44-7)

Structure: ClCON(CH₃)₂ Molecular Formula: C₃H₆ClNO Molecular Weight: 107.54 g/mol Key Properties:

  • Highly reactive in hydrolysis and nucleophilic substitution.
  • Used in pharmaceuticals and agrochemicals as a carbamoylating agent.

Comparison :

  • Reactivity : Dimethylcarbamic chloride lacks the chloromethyl group, reducing its alkylation capacity compared to (chloromethyl)ethyl- derivatives.
  • Applications : Primarily used for synthesizing dimethylcarbamates, whereas (chloromethyl)ethyl- derivatives may enable dual functionalization (e.g., carbamate and chloromethyl linkages).

N-(Chloromethyl)-N-phenylcarbamoyl Chloride (CAS not listed)

Structure: ClCON(C₆H₅)(CH₂Cl) Molecular Formula: C₈H₇Cl₂NO Molecular Weight: 204.05 g/mol Key Properties:

  • Combines carbamoyl chloride with a benzyl chloride moiety.
  • Used in polymer crosslinking and pharmaceutical intermediates.

Comparison :

  • Substituent Effects : The phenyl group enhances stability but reduces solubility in polar solvents compared to the ethyl group in (chloromethyl)ethyl- derivatives.
  • Hazards : Both compounds share GHS hazard codes for acute toxicity (H301) and skin corrosion (H314) .

N-Methyl-N-phenylcarbamoyl Chloride (CAS 4285-42-1)

Structure: ClCON(CH₃)(C₆H₅) Molecular Formula: C₈H₈ClNO Molecular Weight: 169.61 g/mol Key Properties:

  • Intermediate in pesticide synthesis (e.g., carbaryl derivatives).
  • Less reactive toward hydrolysis than aliphatic carbamic chlorides due to aromatic stabilization.

Comparison :

  • Reactivity : The absence of a chloromethyl group limits alkylation applications.
  • Thermal Stability : Higher stability due to the phenyl group compared to (chloromethyl)ethyl- derivatives.

Physicochemical and Reactivity Data

Compound Molecular Formula Molecular Weight (g/mol) Reactivity (Hydrolysis) Key Applications
(Chloromethyl)ethyl- carbamic chloride C₄H₇Cl₂NO 156.01 High (dual electrophilic sites) Polymer modifiers, bioactive agents
Dimethylcarbamic chloride C₃H₆ClNO 107.54 Moderate Pharmaceuticals, dyes
N-Phenyl derivatives C₈H₇Cl₂NO 204.05 Low (aromatic stabilization) Crosslinking agents

Hydrolysis Kinetics :

  • Chloromethyl groups (as in the target compound) accelerate hydrolysis in aqueous acetone, as seen in chloromethyl dichloroacetate studies (rate constant ~10⁻³ s⁻¹ at 25°C) .
  • Dimethylcarbamic chloride hydrolyzes ~50% faster than phenyl analogs due to reduced steric hindrance .

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